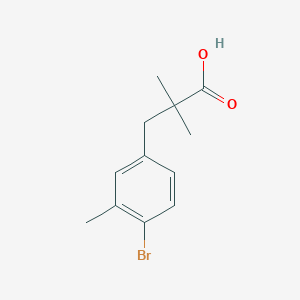

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid

Description

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is a substituted propanoic acid derivative characterized by:

- Core structure: A propanoic acid backbone with two methyl groups at the 2-position.

- Substituents: A 4-bromo-3-methylphenyl group at the 3-position.

- Molecular formula: C₁₂H₁₅BrO₃ (molecular weight: 287.15 g/mol) .

While its specific applications are under investigation, structural analogs have demonstrated roles as enzyme inhibitors (e.g., cPLA2, PPAR modulators) and intermediates in drug synthesis .

Properties

IUPAC Name |

3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-6-9(4-5-10(8)13)7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBOLTHKNRPUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)(C)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

Research Findings:

- Bromination of 3-methylphenyl compounds typically yields 4-bromo-3-methylphenyl derivatives with high regioselectivity, especially under controlled conditions using N-bromosuccinimide (NBS) in the presence of radical initiators.

- The side chain, 2,2-dimethylpropanoic acid, can be introduced via nucleophilic addition of methyl groups to suitable intermediates, followed by oxidation to the acid.

Data Table 1: Typical Reaction Conditions for Aromatic Bromination

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| NBS, AIBN | Carbon tetrachloride | Reflux | 85-90 |

Preparation via Cross-Coupling Reactions

Recent advances highlight the use of transition-metal catalyzed cross-coupling reactions, especially Suzuki-Miyaura coupling, to assemble the aromatic core with high regioselectivity and functional group tolerance.

Method Details:

Research Findings:

- Suzuki coupling offers high yields (~80-95%) and mild conditions, suitable for complex molecules.

- Post-coupling, oxidation of the side chain to the acid is performed using oxidants like potassium permanganate or chromium-based reagents.

Data Table 2: Suzuki-Miyaura Coupling Parameters

| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | - | Toluene/water | 80°C | 88 |

Carboxylation of Aromatic Precursors

Another prominent method involves the direct carboxylation of aromatic compounds bearing the desired substituents.

Method Overview:

Research Findings:

- Directed ortho-lithiation provides regioselective carboxylation, with yields often exceeding 70% under optimized conditions.

- Use of dry solvents like tetrahydrofuran (THF) and low temperatures (-78°C) enhances selectivity.

Data Table 3: Carboxylation Conditions

| Reagent | Solvent | Temperature | CO₂ Pressure | Yield (%) | Reference |

|---|---|---|---|---|---|

| n-Butyllithium | THF | -78°C | 1 atm | 75 |

Summary of Key Preparation Routes

Research Insights and Notes:

- The choice of method depends on the availability of starting materials, desired purity, and scalability.

- Transition-metal catalysis (e.g., palladium-catalyzed cross-coupling) is increasingly preferred for complex aromatic compounds due to its efficiency and selectivity.

- Carboxylation methods are advantageous for direct functionalization but require precise control of reaction conditions to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to alcohols or aldehydes under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of polymers and advanced materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of 3-(4-bromo-3-methylphenyl)-2,2-dimethylpropanoic acid with related compounds:

Key Observations:

Halogen Effects: Bromine (Br) in the target compound increases molecular weight and lipophilicity (logP) compared to fluorine (F) in 3-(4-fluorophenyl)-2,2-dimethylpropanoic acid. Bromine’s bulkiness may enhance van der Waals interactions in biological systems but reduce solubility . Chlorine (Cl) in MK-886 contributes to its potency as a PPARα/cPLA2 inhibitor, suggesting halogen choice critically impacts target selectivity .

Substituent Position and Electronic Effects: Methoxy (OCH₃) and nitro (NO₂) groups in 3-(4-methoxy-2-nitrophenyl)-2,2-dimethylpropanoic acid introduce electron-donating/withdrawing effects, altering acidity (pKa) of the carboxylic acid and reactivity in synthesis .

Backbone Modifications: The phenoxy variant (3-(4-bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid) introduces an oxygen atom, reducing steric hindrance but increasing polarity compared to the target’s direct phenyl linkage .

Physicochemical Properties

- Solubility and pKa: The dimethylamino derivative (3-(dimethylamino)-2,2-dimethylpropanoic acid) has a pKa of ~3.75, making it more basic than the target compound. This impacts ionization and membrane permeability . Bromine’s hydrophobicity in the target compound likely reduces aqueous solubility compared to fluorine or methoxy analogs .

- Spectroscopic Data: NMR shifts in 3-(4-methoxy-2-nitrophenyl)-2,2-dimethylpropanoic acid (δ 182.3 for carbonyl) suggest electron-withdrawing nitro groups stabilize the carboxylic acid proton, whereas bromine’s inductive effect may cause downfield shifts in the aromatic region of the target compound .

Biological Activity

3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

The compound features a brominated aromatic ring and a propanoic acid moiety, which contribute to its unique chemical reactivity. The presence of the bromine atom enhances its binding affinity to various biological targets, making it a valuable subject for pharmacological studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The bromination of 3-methylphenyl derivatives using bromine or N-bromosuccinimide (NBS) under catalytic conditions.

- Friedel-Crafts Acylation : The resultant brominated intermediate undergoes Friedel-Crafts acylation with propanoic acid or its derivatives under acidic conditions.

These methods can be scaled for industrial production using continuous flow reactors and advanced purification techniques such as chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways. This mechanism is attributed to the compound's ability to bind to enzymes or receptors that regulate these pathways .

Case Studies

- Antimicrobial Study : A study conducted on several bacterial strains demonstrated that this compound inhibited bacterial growth in a dose-dependent manner. The minimum inhibitory concentration (MIC) was determined to be low enough to suggest potential therapeutic applications.

- Anticancer Research : In a recent study focusing on breast cancer cell lines, treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted the importance of the bromine substituent in enhancing the compound's efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with microbial growth and cancer cell proliferation.

- Receptor Interaction : It could also interact with cellular receptors that mediate growth signals, leading to altered cellular responses.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-bromo-3-methylbenzoate | Structure | Moderate antimicrobial activity |

| 4-Bromo-3-methylphenyl isocyanate | Structure | Potential anticancer properties |

| (4-Bromo-3-methylphenyl)(methyl)sulphane | Structure | Limited biological activity |

The unique combination of functional groups in this compound sets it apart from similar compounds, enhancing its potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-(4-Bromo-3-methylphenyl)-2,2-dimethylpropanoic acid, and how can yield optimization be addressed?

- Methodology : A common approach for analogous brominated arylpropanoic acids involves hydrolysis of ester precursors under basic conditions. For example, methyl esters of related compounds (e.g., 2-(3-bromo-4-ethylphenyl)-2-methylpropanoate) are hydrolyzed using KOH in methanol/acetone mixtures, yielding ~41% after purification . Optimization may involve solvent selection (e.g., THF for improved solubility), temperature control (room temperature vs. reflux), or alternative catalysts (e.g., LiOH for milder conditions).

- Data Considerations : Monitor reaction progress via TLC or HPLC. Low yields may stem from steric hindrance from the 2,2-dimethyl group, necessitating extended reaction times .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR :

- ¹H NMR : Expect aromatic protons (δ 7.2–7.5 ppm for bromophenyl), methyl groups (δ 1.2–1.5 ppm for 2,2-dimethyl), and carboxylic proton (δ ~12 ppm, broad if acidic).

- ¹³C NMR : Carboxylic carbon (δ ~175 ppm), quaternary carbons (bromophenyl and dimethyl groups) .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable to study the steric and electronic effects of the 2,2-dimethyl and bromo substituents?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometry and analyze frontier molecular orbitals (FMOs). The 4-bromo-3-methylphenyl group may reduce electron density at the carboxylic acid moiety, affecting reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity. The dimethyl group may hinder access to active sites, requiring flexible docking protocols .

- Data Contradictions : Conflicting computational vs. experimental solubility data may arise; validate with Hansen solubility parameters .

Q. How do solvent polarity and pH influence the compound’s stability and aggregation behavior in solution?

- Experimental Design :

- Stability Studies : Use UV-Vis spectroscopy to track degradation under varying pH (1–14) and temperatures. Brominated aromatics are prone to photodegradation; include light-exposure controls .

- Dynamic Light Scattering (DLS) : Assess aggregation in polar aprotic solvents (e.g., DMSO) vs. non-polar solvents (e.g., hexane) .

- Contradictions : Reported solubility in methanol () vs. acetone may require re-evaluation of Hansen parameters .

Q. What strategies mitigate side reactions (e.g., debromination) during functionalization of the aryl ring?

- Methodology :

- Protection/Deprotection : Use silyl ethers or Boc groups to shield the carboxylic acid during Suzuki-Miyaura coupling .

- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 for C-Br activation, minimizing β-hydride elimination .

Safety and Handling

Q. What are the critical safety protocols for handling this compound, given its structural analogs’ hazards?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.